

Zoligratinib Bioactivity & Physicochemical Profile

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Compound Focus: Zoligratinib

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Zoligratinib (also known as DEBIO-1347 and CH5183284) is an investigational, orally available, small-molecule inhibitor that selectively targets Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 [1] [2]. Its core mechanism of action is as an **ATP-competitive inhibitor**, meaning it binds to the ATP-binding site of the FGFR tyrosine kinase domain, thereby blocking receptor activation and subsequent downstream signaling [1] [2].

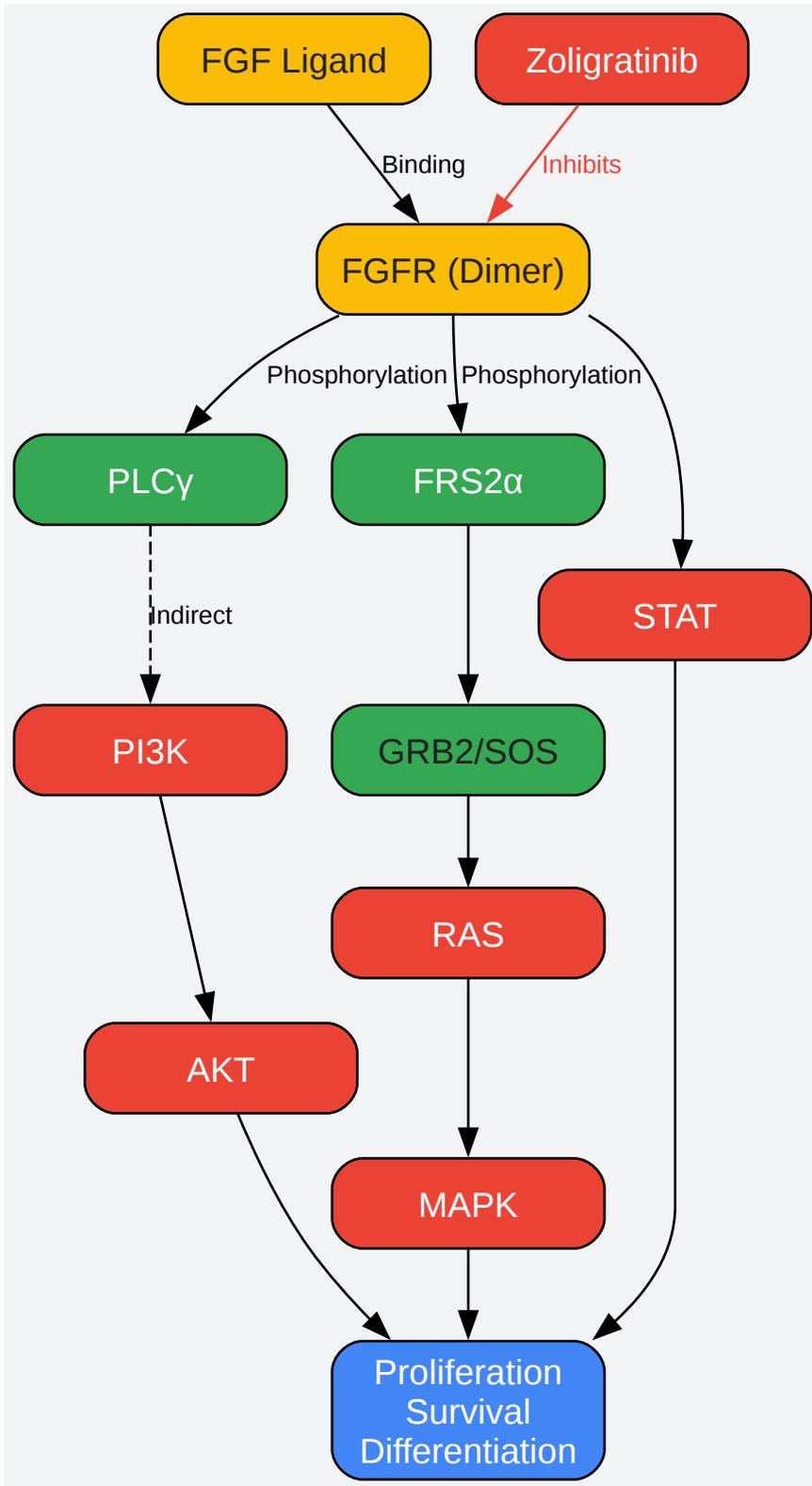
The table below summarizes its key characteristics:

Property	Description
IUPAC Name	Information not available in search results
Molecular Weight	356.14 g/mol [1] [2]
SMILES	<chem>Cc1nc2c([nH]1)cc(cc2)n1ncc(c1N)C(=O)c1cc2c([nH]1)cccc2</chem> [1] [2]
XLogP	3.44 [1] [2]
Hydrogen Bond Donors	3 [1] [2]

Property	Description
Hydrogen Bond Acceptors	4 [1] [2]
Topological Polar Surface Area	104.86 Å ² [1] [2]
Lipinski's Rule of Five	Zero rules broken [1] [2]
Mechanism of Action	ATP-competitive, selective FGFR1/2/3 inhibitor [1] [2]

FGFR Signaling Pathway & Inhibitor Mechanism

To understand the context of **Zoligratinib**'s bioactivity, the following diagram illustrates the FGFR signaling pathway it inhibits. Dysregulation of this pathway, through mutations, fusions, or amplifications, is a key driver in various cancers [3] [4] [5].



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FGFR signaling pathway and **Zoligratinib** inhibition. Upon FGF ligand binding, FGFR dimerizes and autophosphorylates, activating multiple downstream pathways including MAPK, PI3K/AKT, and STAT, which promote oncogenic processes. **Zoligratinib** acts as an ATP-competitive inhibitor to block this signaling cascade.

Clinical Development & Potential Applications

Zoligratinib has been evaluated in early-phase clinical trials for advanced solid tumors with FGFR alterations.

- **Clinical Trial Status:** A Phase I trial (NCT01948297) in patients with advanced solid tumors harboring FGFR alterations has been completed, and results were published in 2019 [1] [2]. Furthermore, a Phase I/II trial (NCT03344536) investigated **Zoligratinib** in combination with fulvestrant for patients with FGFR-amplified, estrogen receptor-positive (ER+) metastatic breast cancer [1].
- **Therapeutic Context:** The development of **Zoligratinib** exists within a growing class of FGFR-targeted therapies. Other approved FGFR inhibitors include Erdafitinib, Futibatinib, and Pemigatinib, which are used for specific FGFR-altered urothelial carcinoma and cholangiocarcinoma [3] [4]. A key differentiator among these drugs is their specificity; some are pan-FGFR inhibitors, while others, like **Zoligratinib**, are more selective for specific FGFR isoforms (FGFR1/2/3), which may influence their efficacy and toxicity profiles [6].
- **Research Utility:** In a recent 2024 structure-based drug development study, **Zoligratinib** was used as a **control inhibitor** to benchmark the performance of a newly identified FGFR2 inhibitor candidate (PubChem CID:507883), which demonstrated higher potential inhibitory activity in computational models [7].

Research Context and Data Gaps

For a researcher, it is critical to note the following context and limitations based on the current search results:

- **Focus on Novel Variants:** Recent research (2025) highlights that while FGFRs are major oncogenes, the functional impact of most point mutations outside the well-characterized kinase domain are still classified as **Variants of Unknown Significance (VUS)**. Studies are actively working to characterize these, as they may represent a pool of new, targetable alterations [3].
- **Limited Public Experimental Data:** The search results confirm **Zoligratinib**'s mechanism and clinical progress but do not provide granular, quantitative data from preclinical assays (e.g., exact

IC50 values in specific cell lines, detailed kinome selectivity profiles, or comprehensive in vivo efficacy data). This information is typically found in primary research publications.

- **Computational Benchmarking:** The 2024 study suggests that **Zoligratinib** is a recognized and potent enough FGFR2 inhibitor to be used as a benchmark in computational drug discovery, which speaks to its established position in the field [7].

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